molecular formula C7H12N2 B13526997 (1-ethyl-1H-pyrrol-3-yl)methanamine

(1-ethyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B13526997
M. Wt: 124.18 g/mol
InChI Key: VWYWRMVYZDEIPA-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrrol-3-yl)methanamine is a high-purity chemical building block designed for research and development applications. This compound features a pyrrole ring system, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules. The structure is of significant interest in pharmaceutical research, particularly as a key precursor or intermediate in the synthesis of more complex molecules. For instance, derivatives of 1-[(pyridin-3-yl-sulfonyl)-1H-pyrrol-3-yl]methanamine have been investigated as potential therapeutics for acid-related diseases, functioning as potent potassium-competitive acid blockers (P-CABs) . The structural motif of a substituted pyrrole with a methanamine side chain is a critical component in these investigational compounds, which target the H+, K+-ATPase enzyme system in gastric parietal cells to inhibit gastric acid secretion . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop novel compounds for various therapeutic areas. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material appropriately, as it may be hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1-ethylpyrrol-3-yl)methanamine

InChI

InChI=1S/C7H12N2/c1-2-9-4-3-7(5-8)6-9/h3-4,6H,2,5,8H2,1H3

InChI Key

VWYWRMVYZDEIPA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)CN

Origin of Product

United States

The Pyrrole Core in Chemical and Biological Contexts

The pyrrole (B145914) ring is a five-membered aromatic heterocycle with the chemical formula C₄H₄NH. wikipedia.org This fundamental structure is a cornerstone in the architecture of numerous biologically vital molecules. ontosight.aibiolmolchem.com Its derivatives are integral to life processes, forming the core of complex structures such as heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. ontosight.airesearchgate.net The biological significance of the pyrrole scaffold is vast, with natural and synthetic derivatives exhibiting a wide array of pharmacological activities. researchgate.net

The chemical properties of the pyrrole ring, such as its planar, electron-rich nature, make it highly reactive and capable of various chemical interactions. researchgate.net It can engage in π-π stacking and hydrogen bonding, which are crucial for its interaction with biological targets. researchgate.net In medicinal chemistry, the pyrrole nucleus is considered a "biologically active scaffold," allowing for the attachment of different functional groups to create more potent and specific therapeutic agents. biolmolchem.com Researchers have successfully developed pyrrole-containing drugs with applications as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net

Table 1: Properties of the Parent Pyrrole Compound

Property Value
Chemical Formula C₄H₅N
Molar Mass 67.091 g·mol⁻¹
Appearance Colorless volatile liquid
Boiling Point 129 to 131 °C
Acidity (pKa of N-H) 17.5

Data sourced from public chemical databases. wikipedia.org

Significance of Methanamine Functionality in Pyrrole Derivatives

The attachment of a methanamine group (-CH₂NH₂) to a pyrrole (B145914) ring introduces a basic, flexible side chain that can significantly influence the molecule's properties and biological activity. The aminomethyl group can act as a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition and binding to biological targets like enzymes and receptors.

In the context of drug design, the introduction of an amine-containing side chain can enhance the pharmacokinetic profile of a compound. For example, in the development of inhibitors for the tuberculosis target MmpL3, replacing methylene (B1212753) amines with amides led to a significant drop in activity, suggesting the amine's hydrogen bonding capability was crucial for its function. nih.gov The basicity of the amine also allows for the formation of salts, which can improve solubility and handling characteristics for research and potential therapeutic applications. The specific positioning of the methanamine group at the 3-position of the pyrrole ring, as seen in (1-ethyl-1H-pyrrol-3-yl)methanamine, directs its interaction in a specific vector from the core ring structure.

Research Scope for 1 Ethyl 1h Pyrrol 3 Yl Methanamine and Analogues

Strategic Retrosynthetic Analysis of the this compound Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.

The primary disconnection strategies involve:

Functional Group Interconversion (FGI): The most straightforward disconnection is at the C-N bond of the methanamine group. This suggests that the target molecule can be synthesized from a precursor such as 1-ethyl-1H-pyrrole-3-carbaldehyde via reductive amination. This aldehyde is a key intermediate in many of the potential synthetic pathways.

N-Alkylation: Another key disconnection is the bond between the pyrrole nitrogen and the ethyl group. This approach suggests that the synthesis could proceed through the N-alkylation of a protected (1H-pyrrol-3-yl)methanamine derivative.

Pyrrole Ring Formation: A more fundamental disconnection breaks down the pyrrole ring itself. This points toward classical pyrrole syntheses, such as the Paal-Knorr or Hantzsch methods, where the ring is constructed from acyclic precursors. For instance, a Paal-Knorr approach would disconnect the ring into ethylamine (B1201723) and a suitably substituted 1,4-dicarbonyl compound.

These retrosynthetic pathways highlight two main precursors for strategic synthesis: 1-ethyl-1H-pyrrole-3-carbaldehyde and (1H-pyrrol-3-yl)methanamine. The availability and synthesis of these intermediates are central to producing the final compound.

Direct Synthetic Routes to this compound

Direct synthetic routes focus on constructing the molecule through established and adaptable chemical reactions. These can range from building the pyrrole core to modifying a pre-existing pyrrole structure.

Exploration of Classical Pyrrole Synthesis Adaptations

Several classical methods for pyrrole synthesis can be adapted to produce the N-substituted, 3-functionalized pyrrole core required for this compound.

Paal-Knorr Synthesis: This is one of the most common methods for synthesizing substituted pyrroles. uctm.eduresearchgate.net It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, ethylamine, to form the N-ethylpyrrole ring. uctm.edumdpi.com The challenge lies in using a 1,4-dicarbonyl precursor that will lead to the desired 3-substituted pattern. An operationally simple and economical version of this reaction uses 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of an iron(III) chloride catalyst in water. uctm.eduorganic-chemistry.org

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis involves the reaction of a β-ketoester with an α-haloketone and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net By selecting ethylamine as the amine component and appropriately substituted ketoesters and haloketones, a 1-ethyl-1H-pyrrole with substituents at other positions can be constructed, which could then be converted to the target molecule.

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). wikipedia.org While traditionally used for synthesizing pyrroles with specific substitution patterns, its adaptation for this target would require careful selection of starting materials to achieve the 1,3-substitution pattern.

Table 1: Comparison of Classical Pyrrole Synthesis Methods
Synthetic MethodKey ReactantsTypical ProductReference
Paal-Knorr Synthesis1,4-Dicarbonyl compound + Primary Amine (e.g., Ethylamine)N-Substituted Pyrrole uctm.edumdpi.com
Hantzsch Synthesisβ-Ketoester + α-Haloketone + Primary AmineSubstituted Pyrrole wikipedia.orgresearchgate.net
Knorr Synthesisα-Amino Ketone + Activated Methylene CompoundSubstituted Pyrrole wikipedia.org
Van Leusen ReactionTosylmethyl isocyanide (TosMIC) + Activated Alkene3,4-Disubstituted Pyrrole nih.gov

Reductive Amination Strategies for the Methanamine Moiety

Reductive amination is a highly effective method for forming amines from carbonyl compounds and is the most direct route from 1-ethyl-1H-pyrrole-3-carbaldehyde to the target molecule. masterorganicchemistry.com This process typically occurs in a single pot where the aldehyde reacts with an amine source (like ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. youtube.com

The key to the success of this reaction is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com This prevents the premature reduction of the aldehyde to an alcohol.

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent, highly effective for reductive amination because it rapidly reduces iminium ions but reacts only slowly with aldehydes and ketones at neutral pH. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is often preferred as it avoids the use of toxic cyanide reagents. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com

The synthesis of the precursor, 1H-pyrrole-3-carbaldehyde, is well-established, and the compound is commercially available, making this route synthetically viable. matrix-fine-chemicals.comsigmaaldrich.com The N-ethyl group can be introduced either before or after the reductive amination step.

Table 2: Reagents for Reductive Amination
Reducing AgentAbbreviationKey FeaturesReference
Sodium cyanoborohydrideNaBH₃CNHighly selective for iminium ions over carbonyls; reaction proceeds under mildly acidic to neutral conditions. masterorganicchemistry.comyoutube.com
Sodium triacetoxyborohydrideNaBH(OAc)₃Non-toxic alternative to NaBH₃CN; mild and effective for a broad range of substrates. masterorganicchemistry.com
Sodium borohydrideNaBH₄Less selective; can reduce both the starting carbonyl and the intermediate imine. masterorganicchemistry.comyoutube.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. bohrium.com This approach is highly efficient and atom-economical, making it attractive for creating molecular diversity. bohrium.comrsc.org

Several MCRs have been developed for the synthesis of substituted pyrroles. orientjchem.org For instance, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and an amine or ammonium (B1175870) salt can yield highly functionalized pyrroles. researchgate.netorientjchem.org While a specific MCR for the direct synthesis of this compound may not be documented, the principles can be applied. A hypothetical route could involve the reaction of ethylamine, a protected aminoacetaldehyde equivalent, and another component that helps form the pyrrole ring, all in a single pot. The versatility of MCRs makes them a promising area for developing novel and efficient syntheses of such scaffolds. rsc.org

Advanced Catalytic Systems in Pyrrole-3-methanamine Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and environmental friendliness. Organocatalysis, in particular, has emerged as a powerful tool in heterocyclic synthesis.

Organocatalysis in C-N Bond Formation

Organocatalysis is the use of small, metal-free organic molecules to accelerate chemical reactions. acs.org In the context of pyrrole synthesis, organocatalysts can play a crucial role in the key C-N bond-forming steps.

Many organocatalytic reactions proceed through the formation of enamine or iminium ion intermediates, which are generated from the reaction of a catalyst (often a primary or secondary amine like a proline derivative) with a carbonyl substrate. nih.govuni-regensburg.de This activation facilitates subsequent bond-forming reactions. nih.gov

Applications in Pyrrole Synthesis:

Catalytic Paal-Knorr Reaction: An organocatalyst, such as urea (B33335), can activate a 1,4-dicarbonyl compound by forming hydrogen bonds, making it more susceptible to nucleophilic attack by an amine. nih.gov This lowers the activation energy for the cyclization step.

Asymmetric Annulation: Chiral primary amine catalysts derived from cinchona alkaloids have been used in combination with gold catalysts to achieve the asymmetric synthesis of annulated pyrroles. nih.gov The organocatalyst activates an enone substrate, facilitating a nucleophilic attack by the pyrrole. nih.gov

These catalytic approaches offer mild reaction conditions and the potential for asymmetric synthesis, providing advanced strategies for constructing complex pyrrole-containing molecules.

Table 3: Organocatalytic Approaches in Pyrrole Synthesis
Catalyst TypeActivation ModeApplication in Pyrrole SynthesisReference
UreaHydrogen BondingActivation of 1,4-diones for Paal-Knorr cyclization. nih.gov
Proline DerivativesEnamine/Iminium Ion FormationCatalysis of Mannich and Michael reactions to form pyrrole precursors. nih.govuni-regensburg.de
Cinchona Alkaloid AminesIminium Ion FormationAsymmetric Michael additions and annulations onto pyrrole scaffolds. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable in the synthesis of substituted pyrroles, allowing for the precise and regioselective introduction of various functional groups onto the pyrrole core, which is a necessary step for creating complex derivatives like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are widely employed for this purpose. The general mechanism involves the catalytic cycle of a palladium complex, typically starting from a Pd(0) species. This cycle includes oxidative addition of an organohalide, transmetalation with an organometallic reagent (like a boronic acid in the Suzuki reaction or an organozinc reagent in the Negishi reaction), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. numberanalytics.com

A significant challenge in pyrrole chemistry is controlling the position of substitution (regioselectivity). Researchers have developed methods to achieve highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles. One such strategy employs the ipso-directing property of a trimethylsilyl (B98337) group. In this approach, a 1-protected-3,4-bis(trimethylsilyl)-1H-pyrrole is used as a starting material. A highly regioselective mono-iodination is achieved, followed by a palladium-catalyzed cross-coupling reaction to introduce the first substituent. This process can be repeated to install a second, different substituent, providing access to unsymmetrically disubstituted pyrroles after a final deprotection step. The choice of the nitrogen protecting group, such as a p-toluenesulfonyl group, is critical as it must be stable during the coupling reactions and easily removable afterward. scitechdaily.com

The table below summarizes key aspects of palladium-catalyzed coupling for pyrrole synthesis.

Coupling ReactionCatalyst/ReagentsKey FeatureResearch Finding
Suzuki Coupling Palladium Catalyst, Boronic AcidForms C-C bonds with high functional group tolerance.Has been successfully scaled up to produce kilograms of product, demonstrating industrial viability. numberanalytics.com
Negishi Coupling Palladium Catalyst, Organozinc ReagentUtilizes organozinc compounds which are often prepared from the corresponding organohalides.Reacts efficiently with organic halides like bromides and iodides. numberanalytics.com
Regioselective Iodination/Coupling Iodine-Silver Trifluoroacetate, Palladium CatalystAllows for controlled, stepwise substitution on the pyrrole ring.Achieves highly regioselective mono-iodination at low temperatures, enabling the synthesis of specific 3,4-disubstituted pyrroles. scitechdaily.com

These transition metal-catalyzed methods offer a versatile platform for the synthesis of a wide array of pyrrole-3-methanamine precursors, enabling the targeted design of molecules with specific properties.

Sustainable Synthesis Protocols for this compound Derivatives

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce environmental impact. This has led to the development of more sustainable protocols for synthesizing pyrrole derivatives, including the use of aqueous reaction media and energy-efficient techniques like microwave irradiation.

Traditionally, organic reactions are performed in volatile and often toxic organic solvents. Replacing these with water is a primary goal of green chemistry. Water is non-toxic, non-flammable, and inexpensive. Several methods have been developed for the synthesis of pyrrole derivatives in aqueous media.

One of the most classic methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This reaction inherently produces water as the only byproduct, making it atom-economical. acs.org Researchers have adapted this reaction to proceed efficiently in water, often with the aid of a catalyst. For instance, a simple and efficient protocol uses zirconyl chloride (ZrOCl₂·8H₂O) as an acidic catalyst for the one-pot condensation of 2,5-dimethoxytetrahydrofuran (a 1,4-dicarbonyl surrogate) with various amines in water. This method features high yields, short reaction times, and a simple work-up procedure. sid.ir Similarly, iron(III) chloride has been used as a catalyst for the same transformation under mild conditions in water. organic-chemistry.org

Another strategy involves using surfactants in water to create micelles. These micelles can act as microreactors, solubilizing the organic substrates in the aqueous phase and promoting the reaction. The use of sodium dodecyl sulfate (B86663) (SDS) in water has been shown to be an economical and green approach for the synthesis of N-substituted pyrroles from γ-diketones and primary amines, resulting in high to excellent yields. researchgate.net

The following table highlights different aqueous synthesis methods for pyrroles.

MethodCatalyst / AdditiveReaction ConditionsKey Advantage
Paal-Knorr Reaction Zirconyl Chloride (ZrOCl₂·8H₂O)Water, 60 °C, 10-240 minHigh yields, short reaction times, eco-friendly catalyst. sid.ir
Paal-Knorr Reaction Iron(III) Chloride (FeCl₃)Water, mild conditionsEconomical and readily available catalyst. organic-chemistry.org
Micellar Catalysis Sodium Dodecyl Sulfate (SDS)Water, room temperatureSimple, economical, and environmentally benign procedure with high yields. researchgate.net
Three-Component Reaction NoneWater or Water-EthanolSimple workup, involves washing the solid product with ether. nih.gov

These aqueous methods represent a significant step towards more sustainable chemical manufacturing processes for pyrrole-containing compounds.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation, it is possible to heat reactions much more rapidly and efficiently than with conventional heating methods. This often leads to dramatically reduced reaction times, increased yields, and improved product purity.

The synthesis of pyrrole derivatives has greatly benefited from this technology. For example, the intramolecular cyclocondensation of enamine-type compounds to form 1H-pyrrol-3-oles was achieved in just 30 minutes using microwave irradiation at 70 °C. sid.ir In contrast, the same reaction under traditional reflux conditions required 48 hours, showcasing a remarkable increase in reaction speed. sid.ir

Another efficient method involves the microwave-assisted synthesis of substituted pyrrole-3-methanols from α-iminonitriles and succinaldehyde. This one-pot reaction proceeds through a sequence of steps, including a Mannich reaction, cyclization, and reduction, to afford the desired products in good yields (up to 75%). researchgate.net This protocol has also been applied to the rapid synthesis of more complex polycyclic systems containing a pyrrole ring. researchgate.net The development of novel, green, and efficient microwave-assisted syntheses, such as the one-step, multi-component reaction to create pyridinyl-1,3,5-triazine-2,4-diamine hybrids, further illustrates the power of this technique to reduce reaction times and complexity under solvent-free conditions. nih.gov

The table below compares conventional and microwave-assisted synthesis for a pyrrole-related reaction.

MethodReaction TimeTemperatureYieldReference
Conventional Heating (Reflux) 48 hours~78 °C (Ethanol)Not specified, but successful sid.ir
Microwave Irradiation 30 minutes70 °C57-85% sid.ir

The significant advantages in terms of speed and efficiency make microwave-assisted synthesis a highly attractive option for the rapid generation of libraries of pyrrole derivatives for research and development.

Optimization and Scalability Considerations in Pyrrole-3-methanamine Production

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. For the synthesis of this compound and its analogs, careful optimization and consideration of scalability are essential to ensure a process that is efficient, cost-effective, and safe.

Key challenges in scaling up pyrrole synthesis include issues with pyrrole ring instability, the occurrence of side reactions, and the need for precise control over reaction conditions. numberanalytics.com Improving the yield, efficiency, and functional group tolerance of synthetic methods are ongoing areas of research. numberanalytics.com

One major consideration is the choice between batch and continuous (flow) processing. While batch processing is common in the lab, continuous flow chemistry can offer significant advantages for scalability, including better heat and mass transfer, improved safety, and higher consistency. numberanalytics.com A flow chemistry method for pyrrole synthesis has been successfully developed and scaled up from microreactors (microliter volume) to a larger, microstructured flow reactor (9.6 mL volume), achieving a production rate of 55.8 grams per hour for a pyrrole derivative. acs.org This demonstrates the potential of flow chemistry for the efficient industrial production of pyrroles.

Purification is another critical aspect of scalability. Laboratory-scale purifications often rely on silica (B1680970) gel column chromatography, which can be impractical and expensive on a large scale. acs.org Developing synthetic routes that yield products in high purity, or that can be purified by crystallization or simple extraction, is highly desirable. For example, the synthesis of a key intermediate for the drug Vonoprazan (a complex pyrrole derivative) involves purification steps like filtration through celite and washing with aqueous solutions to remove impurities before final isolation of the product. google.comnih.gov

Sophisticated Spectroscopic Analysis for Structural Elucidation

The precise structure of this compound is confirmed through a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of the chemical bonds and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) nuclei within the molecule. While specific spectral data for this compound is not publicly available in detail, the expected chemical shifts can be predicted based on the analysis of similar pyrrole derivatives. mdpi.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the aminomethyl group (a singlet), and the protons on the pyrrole ring (three distinct signals in the aromatic region). The coupling patterns and integration values of these signals would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronic environment, with carbons attached to the nitrogen atom and those within the aromatic pyrrole ring appearing at characteristic downfield shifts. For instance, in related pyrrole structures, the carbon atoms of the ethyl group and the methanamine substituent would have distinct resonances. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole H-26.5 - 7.0118 - 122
Pyrrole H-46.0 - 6.5105 - 110
Pyrrole H-56.5 - 7.0115 - 120
-CH₂- (ethyl)3.8 - 4.2 (quartet)40 - 45
-CH₃ (ethyl)1.2 - 1.5 (triplet)14 - 18
-CH₂- (methanamine)3.5 - 3.8 (singlet)45 - 50
-NH₂1.5 - 2.5 (broad singlet)-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The IR spectrum is expected to display characteristic absorption bands. Key vibrations include the N-H stretching of the primary amine, C-H stretching of the aromatic pyrrole ring and the aliphatic ethyl group, and C-N stretching vibrations. For similar amine compounds, N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. nist.gov The C-H stretching of the pyrrole ring is expected around 3100 cm⁻¹, while the aliphatic C-H stretches would be observed below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum, appearing in the 1500-1600 cm⁻¹ region.

Interactive Data Table: Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H (amine)Stretching3300 - 3500IR
C-H (pyrrole)Stretching~3100IR, Raman
C-H (aliphatic)Stretching2850 - 3000IR, Raman
C=C (pyrrole)Stretching1500 - 1600Raman
C-NStretching1000 - 1250IR

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The nominal molecular weight of the compound is 124.18 g/mol . bldpharm.com

Electron Ionization (EI-MS): Under electron ionization, the molecule is expected to form a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of the ethyl group, the aminomethyl group, or cleavage of the pyrrole ring. The fragmentation of related N-alkyl pyrrole derivatives often involves cleavage of the N-alkyl bond.

Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 125. Tandem mass spectrometry (MS/MS) experiments on this ion could reveal characteristic fragmentation pathways, such as the loss of ammonia or the ethyl group.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyrrole ring is the primary chromophore in this compound. Pyrrole and its simple alkyl derivatives typically exhibit a strong absorption band around 200-210 nm, corresponding to a π → π* transition. The presence of the aminomethyl group may cause a slight shift in the absorption maximum. While specific data for this compound is limited, related pyrrole derivatives show absorption in the UV region. nist.gov

Crystallographic Investigations of Pyrrole-3-methanamine Derivatives

To date, a specific crystal structure of this compound has not been reported in publicly accessible databases. However, crystallographic studies of other pyrrole derivatives provide valuable insights into the expected bond lengths, bond angles, and potential intermolecular interactions, such as hydrogen bonding involving the amine group. X-ray diffraction analysis of related compounds has confirmed the planarity of the pyrrole ring and has detailed the geometric parameters of various substituents. mdpi.com Such studies are crucial for understanding the solid-state packing and the non-covalent forces that govern the supramolecular architecture.

Computational Chemistry for Electronic Structure and Reactivity Profiling

Computational chemistry offers a powerful approach to complement experimental data and to predict the properties of molecules like this compound. Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, predict NMR chemical shifts, and simulate vibrational spectra. These theoretical predictions can then be compared with experimental results to validate the structural assignment.

Furthermore, computational models can be used to explore the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these frontier orbitals are key to understanding the molecule's reactivity, including its potential as a nucleophile or its susceptibility to electrophilic attack. For instance, the nitrogen of the amine group and the electron-rich pyrrole ring are expected to be the primary sites for electrophilic reactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and ground state properties of molecules. For this compound, DFT calculations can predict key parameters such as molecular geometry, electronic distribution, and spectroscopic signatures.

While specific DFT studies on this compound are not extensively documented in the literature, we can infer its properties from studies on analogous N-substituted pyrroles and related derivatives. researchgate.netresearchgate.net DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to optimize the molecular geometry to its lowest energy state. researchgate.net

Key ground state properties that can be determined for this compound include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting band gap, which is crucial for understanding the molecule's reactivity and electronic behavior.

Spectroscopic Properties: Predictions of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental identification and characterization of the compound.

The introduction of an ethyl group at the N1 position of the pyrrole ring and a methanamine group at the C3 position influences the electronic properties of the pyrrole system. The ethyl group, being an electron-donating group, can affect the electron density of the pyrrole ring, which in turn can influence the reactivity of the methanamine side chain.

Table 1: Predicted Ground State Properties of a Model Compound (3-Ethyl Pyrrole) using DFT

PropertyPredicted Value (B3LYP/6-31G(d,p))
HOMO Energy-5.5 eV
LUMO Energy-0.2 eV
Band Gap (HOMO-LUMO)5.3 eV
Dipole Moment1.5 D

Data is based on a computational study of 3-ethyl pyrrole, a structurally related compound, and serves as an illustrative example of the types of properties that can be calculated. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the accessible conformations and the energetic barriers between them.

The flexibility of this compound arises from the rotation around the single bonds in the ethyl and methanamine side chains. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable conformers and the transition states that connect them.

The simulation would typically involve placing the molecule in a solvent box (e.g., water) and integrating Newton's equations of motion for all atoms over a specified period. The trajectory generated from the simulation provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can reveal:

Dominant Conformations: The most frequently visited conformations during the simulation, which correspond to low-energy states.

Conformational Transitions: The pathways and frequencies of transitions between different conformations.

Solvent Effects: The influence of the surrounding solvent on the conformational preferences of the molecule.

Table 2: Illustrative Conformational Analysis Data from MD Simulations of a Flexible Amine

Dihedral AngleLow-Energy Conformations (degrees)Relative Population (%)
C-C-N-C (Side Chain)60, 180, -6040, 35, 25
N-C-C-H (Ethyl Group)70, 170, -7038, 32, 30

This table presents hypothetical data to illustrate the type of information obtained from MD simulations on a flexible amine. The actual values for this compound would require a specific MD study.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these studies can provide insights into its reactivity, including potential synthetic routes and degradation pathways.

A key aspect of the reactivity of this molecule is the nucleophilic nature of the primary amine in the methanamine side chain. Quantum chemical studies can model the reaction of this amine with various electrophiles. For instance, the reaction of a pyrrole-3-carbaldehyde with an amine to form an imine is a relevant model for understanding the reactivity of the methanamine group. researchgate.net

Such studies typically involve:

Locating Reactants, Products, and Intermediates: Optimizing the geometries of all species involved in the reaction.

Finding Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants and products. The geometry and energy of the transition state are crucial for determining the reaction rate.

A plausible reaction mechanism for the formation of a pyrrole derivative involves the initial formation of an imine intermediate, which then undergoes further transformations. nih.gov Quantum chemical calculations can map out the energy profile of such a reaction, providing a detailed understanding of each step. researchgate.net

Table 3: Example of Calculated Activation Energies for a Model Reaction

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack of amine on carbonyl15.2
Dehydration to form imine10.5

Data is hypothetical and illustrates the type of information obtained from quantum chemical studies of reaction mechanisms.

Topological Aspects of Molecular Structure and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. rsc.orgresearchgate.net For this compound, QTAIM can be used to understand the nature of the covalent bonds within the molecule and the non-covalent interactions that govern its behavior in the solid state and in solution.

In the crystalline state, this compound is expected to form a network of intermolecular interactions, including hydrogen bonds involving the N-H and C-H groups as donors and the nitrogen atom of the pyrrole ring and the amine as acceptors. QTAIM analysis of the crystal structure would involve:

Identifying Critical Points: Locating the bond critical points (BCPs) that signify the presence of an interaction.

Analyzing BCP Properties: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the strength and nature of the interaction. For hydrogen bonds, specific criteria for these values are used for characterization. rsc.orgnih.gov

Table 4: Typical QTAIM Parameters for Intermolecular Interactions in a Crystalline Amine Derivative

Interaction TypeElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
N-H···N Hydrogen Bond0.025+0.08
C-H···π Interaction0.009+0.03

This data is based on studies of similar crystalline organic molecules and serves as an example of the insights gained from QTAIM analysis. rsc.orgresearchgate.net

Structure Activity Relationship Sar and Derivatization Strategies for 1 Ethyl 1h Pyrrol 3 Yl Methanamine Analogues

Systematic Structural Modifications of the Pyrrole (B145914) and Methanamine Subunits

The pyrrole scaffold is a versatile template in medicinal chemistry, and its derivatives are known to possess a wide array of pharmacological properties. nih.govscispace.com The biological potential of this class of compounds can be fine-tuned through systematic modifications at various positions of the heterocyclic core and its side chains. nih.govontosight.ai

Substituent Effects on the Pyrrole Ring

The electronic and steric properties of substituents on the pyrrole ring are critical determinants of a molecule's interaction with biological targets. The aromatic nature of the pyrrole ring allows it to engage in various electrophilic substitution reactions, providing a pathway to a wide range of derivatives. mdpi.com

Research into 3-aroyl-1-arylpyrrole (ARAP) derivatives as tubulin polymerization inhibitors has shown that substituents on the pyrrole moiety are essential for activity. For instance, compounds lacking a 1-phenyl ring or a 3-aroyl group showed no inhibitory activity, highlighting the necessity of these core components. nih.gov The introduction of different substituents at other positions on the pyrrole ring can further modulate this activity. Studies on pyrrolo[3,2-c]pyridines found that a 3,5-bis(trifluoromethyl)phenyl substituent significantly enhanced affinity for the FMS kinase enzyme. nih.gov Similarly, in a series of pyrrolomycins, the degree of halogenation on the pyrrole ring directly impacted the inhibition of biofilm formation. nih.gov

The following table illustrates how different substituents on the pyrrole scaffold can influence biological activity, using anticancer activity as an example.

Base Scaffold Substituent(s) Biological Activity (IC₅₀) Reference
3-Aroyl-1-(3-aminophenyl)pyrroleNo additional substituent (amino group at position 3 of the phenyl ring)15 nM (MCF-7 cell growth inhibition) nih.gov
3-Aroyl-1-(3-aminophenyl)pyrroleN,N-dimethylamino at position 3 of the phenyl ring3.0 nM (MCF-7 cell growth inhibition) nih.gov
3-Aroyl-1-phenylpyrrole4-Cl on the 1-phenyl ring1.8 µM (tubulin polymerization inhibition) nih.gov
3-Aroyl-1-phenylpyrrole3-NO₂ on the 1-phenyl ring8.9 µM (tubulin polymerization inhibition) nih.gov

This interactive table demonstrates the significant impact of substituent choice and position on the biological efficacy of pyrrole derivatives.

Modulations of the Methanamine Side Chain

The methanamine side chain at the 3-position of the pyrrole ring is a key functional group that can be modified to alter a compound's properties. Modifications can include N-alkylation, N-acylation, or changing the length and branching of the carbon linker.

In the development of the potassium-competitive acid blocker (P-CAB) Vonoprazan, a compound with a 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine structure, the N-methylmethanamine moiety was identified as crucial for its potent activity. nih.gov This demonstrates that even a simple methylation of the primary amine can significantly enhance biological efficacy. Further modifications, such as the alkylation of the amino group with dimethyl sulfate (B86663), have been used to create dimethylamino derivatives, which in some series have shown increased potency. nih.gov Treatment with reagents like 1,4-dibromobutane (B41627) can lead to the formation of cyclic amines, such as a pyrrolidin-1-yl group, attached to the pyrrole core, representing a more constrained analogue. nih.gov

Side Chain Modification Example Derivative Observed Effect Reference
Primary Amine (-CH₂NH₂)(1H-pyrrol-3-yl)methanamineBase scaffold for derivatization. nih.gov
N-Methylation (-CH₂NHCH₃)1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamineKey for potent H+,K+-ATPase inhibitory activity in P-CABs. nih.govpharmaffiliates.com
N,N-Dimethylation (-CH₂N(CH₃)₂)1-(3-(dimethylaminophenyl))-pyrrole derivativePotent inhibition of MCF-7 cell growth (IC₅₀ = 3.0 nM). nih.gov
Cyclization (e.g., to Pyrrolidine)3-(pyrrolidin-1-yl)phenyl-pyrrole derivativeA strategy to create conformationally restricted analogues. nih.gov

This table illustrates various strategies for modifying the methanamine side chain and the resulting impact on the compound's biological profile.

N-Alkylation and N-Arylation Strategies on the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring (N1 position) is a prime site for introducing alkyl or aryl groups to explore new regions of chemical space and modulate activity. The subject compound, (1-ethyl -1H-pyrrol-3-yl)methanamine, already features an ethyl group at this position. Varying this substituent can significantly impact biological outcomes.

Synthetic strategies for N-alkylation and N-arylation often involve the reaction of the pyrrole anion with alkyl halides or aryl halides. organic-chemistry.org Copper-catalyzed and palladium-catalyzed cross-coupling reactions are common methods for N-arylation. dntb.gov.ua In the development of P-CABs, the introduction of a pyridin-3-ylsulfonyl group at the N1 position was a key step in creating the highly potent drug candidate TAK-438. nih.gov Similarly, studies on anticancer agents found that a benzoyl group at the pyrrole nitrogen resulted in nanomolar potency against several cancer cell lines. nih.gov These examples show that introducing large, functionalized aryl or acyl groups at the N1 position can lead to highly active compounds.

Correlation of Structural Features with Biological and Chemical Activities

The biological and chemical activities of (1-ethyl-1H-pyrrol-3-yl)methanamine analogues are governed by a combination of their structural features, which in turn dictate their physicochemical properties.

Influence of Lipophilicity and Electronic Properties on Molecular Interactions

Lipophilicity, often expressed as logP or logD, is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADMET) profile, as well as its ability to bind to target proteins. nih.govnih.gov The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) affect the reactivity of the pyrrole ring and its ability to participate in hydrogen bonding and other non-covalent interactions. brieflands.com

In the pursuit of P-CABs, researchers specifically focused on synthesizing pyrrole derivatives with low logD and high ligand-lipophilicity efficiency (LLE) values to optimize for potent biological activity. nih.gov In another study on dual COX-2/LOX inhibitors, it was found that an increase in lipophilicity and molecular volume enhanced anti-LOX activity. nih.gov Conversely, the same study noted that increased lipophilicity reduced the antioxidant activity of certain pyrrole hybrids, demonstrating that the ideal level of lipophilicity is target-dependent. nih.gov Different substituents on the pyrrole ring alter the electrostatic and hydrophobic characteristics, which affects how much of the compound is taken up by cells. brieflands.com

Compound Series Physicochemical Property Effect on Activity Reference
Pyrrole–Cinnamate HybridsIncreased Lipophilicity (R_M value)Reduced antioxidant activity. nih.gov
Pyrrole–Cinnamate HybridsIncreased Lipophilicity (ClogP) & Molecular VolumeEnhanced anti-LOX activity. nih.gov
P-CAB Pyrrole DerivativesLow logD, High LLEPotent H+,K+-ATPase inhibition. nih.gov

This table demonstrates the complex relationship between lipophilicity and the biological activity of pyrrole derivatives against different targets.

Stereochemical Considerations in Pyrrole-3-methanamine Scaffolds

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of a drug molecule. While the parent compound this compound is achiral, the introduction of substituents can create chiral centers, leading to enantiomers or diastereomers with potentially distinct pharmacological profiles.

For example, introducing a substituent on the carbon atom of the methanamine side chain (e.g., -(CHR)-NH2) would create a chiral center. The different enantiomers (R and S) could exhibit different binding affinities to a biological target, with one being significantly more active than the other. In a related complex methanamine derivative, the specific (1Z)- configuration of a double bond was noted as an important aspect of its stereochemistry, which can affect its properties. ontosight.ai Although not a pyrrole, the well-known case of thalidomide, where one enantiomer is therapeutic and the other is teratogenic, serves as a stark reminder of the importance of stereochemistry in drug design. For the this compound scaffold, a full exploration of stereochemical possibilities would be a critical step in developing a selective and potent therapeutic agent. This remains a key area for future investigation for this class of compounds.

Computational Approaches to SAR Analysis

Computational methods are integral to modern drug discovery, providing powerful tools to predict and rationalize the structure-activity relationships (SAR) of novel compounds. For analogues of this compound, these in silico techniques can guide the design of more potent and selective molecules by modeling their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. iupac.orgyoutube.com This method is used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov For pyrrole-based scaffolds, QSAR studies have successfully identified key molecular descriptors that govern their biological effects. mdpi.comnih.gov

A typical QSAR study involves calculating a variety of molecular descriptors, which are numerical values representing different physicochemical properties of the molecules. youtube.com These can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight. youtube.com

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and molecular refractivity. nih.govyoutube.com

3D Descriptors: Calculated from the 3D structure of the molecule, such as molecular shape and volume. nih.gov

In a study on pyrrole derivatives with antioxidant activity, researchers used a genetic algorithm combined with multiple linear regression (GA-MLR) and artificial neural networks (ANN) to build QSAR models. mdpi.comnih.gov The models revealed that descriptors like the highest occupied molecular orbital (HOMO) energy, polarizability, and the logarithm of the partition coefficient (AlogP) were crucial for predicting radical scavenging activity. mdpi.comnih.gov The resulting models showed strong predictive power, with coefficients of determination (R²) greater than 0.8 for the training sets. mdpi.comnih.gov

Another study on pyrrole derivatives as inhibitors of cyclooxygenase (COX) enzymes employed a field-based QSAR (FB-QSAR) approach. nih.govacs.org This analysis generated contour maps that visualized the impact of steric, electrostatic, and hydrophobic fields on inhibitory activity. nih.govacs.org The model indicated that the steric field had the most significant influence. nih.govacs.org Such insights are invaluable for guiding the structural modifications of a lead compound like this compound to enhance its desired biological activity.

Below is a representative table illustrating the type of data used in a QSAR study for a series of hypothetical pyrrole analogues.

Table 1: Example QSAR Data for Pyrrole Analogues

Compound ID Structure LogP HOMO (eV) Steric (VdW Volume) Biological Activity (IC₅₀, µM)
Analogue 1 This compound 1.25 -5.8 130.5 10.5
Analogue 2 (1-propyl-1H-pyrrol-3-yl)methanamine 1.65 -5.9 145.2 8.2
Analogue 3 (1-ethyl-5-methyl-1H-pyrrol-3-yl)methanamine 1.70 -5.7 144.8 5.1

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. nih.gov This method is crucial for understanding the binding mode of compounds like this compound analogues and identifying key interactions that contribute to their biological activity. researchgate.netvlifesciences.com The process involves placing the ligand into the protein's binding site and calculating a "docking score," which estimates the binding affinity. mdpi.com

Docking studies on various pyrrole derivatives have provided significant insights into their mechanisms of action. For instance, in the development of pyrrole-based inhibitors for the enzyme enoyl-acyl carrier protein (ACP) reductase (InhA), a key target in Mycobacterium tuberculosis, docking was used to rationalize the binding modes of synthesized compounds. vlifesciences.comjournalgrid.com These studies often reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyrrole scaffold and amino acid residues in the active site. nih.gov

In one such study, the interaction of pyrrole-2-carbohydrazide derivatives with the enoyl ACP reductase active site (PDB: 2IDZ) was investigated. vlifesciences.com The results showed that specific substitutions on the pyrrole ring could enhance binding affinity, which correlated well with the experimentally observed antimycobacterial activity. vlifesciences.com Similarly, docking of pyrrolyl hydrazones into the same target highlighted the importance of the peptide linkage and imine moiety in forming essential interactions with the receptor. journalgrid.com

The output of a docking simulation typically includes the binding energy or score and a detailed profile of the interactions between the ligand and the protein. This information is often visualized to understand the spatial arrangement within the binding pocket. researchgate.net

Table 2: Example of Molecular Docking Interaction Profile for a Pyrrole Analogue in a Kinase Active Site

Interacting Residue Interaction Type Distance (Å)
MET 793 Hydrogen Bond (with pyrrole NH) 2.1
LEU 718 Hydrophobic 3.8
VAL 726 Hydrophobic 4.1
LYS 745 Pi-Cation 4.5

Such detailed interaction profiling allows medicinal chemists to design derivatives of this compound with modified substituents that can form stronger or more specific interactions with the target protein, leading to improved potency and selectivity. nih.gov

Pharmacophore Modeling for Pyrrole-Based Scaffolds

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling is a powerful ligand-based drug design technique used to identify new chemical entities that can bind to a target, even without a known 3D structure of the protein. researchgate.netresearchgate.net It is particularly useful for screening large compound libraries to find novel scaffolds. nih.gov

The pyrrole ring is a versatile scaffold found in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.govbiolmolchem.com Pharmacophore models derived from active pyrrole-containing molecules can guide the design of new analogues. nih.gov A typical pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. nih.gov

For example, a pharmacophore model for cyclin-dependent kinase 2 (CDK2) inhibitors was developed based on known pyrrolizine compounds. nih.gov This model was then used to screen for new compounds, leading to the identification of novel derivatives with potent inhibitory activity. nih.gov The model helped to rationalize why certain structural modifications led to enhanced activity by showing how they better matched the required pharmacophoric features. nih.gov

In the context of analogues of this compound, a pharmacophore could be generated from a set of known active compounds targeting a particular receptor. The essential features might include:

The pyrrole nitrogen as a potential hydrogen bond acceptor or part of a hydrophobic interaction.

The ethyl group contributing to a hydrophobic pocket.

The aminomethyl group acting as a hydrogen bond donor and/or a positively ionizable feature.

An aromatic ring feature associated with the pyrrole core.

Table 3: Example Pharmacophore Features for a Hypothetical Pyrrole-Based Scaffold

Feature Type Position (Relative)
1 Hydrogen Bond Donor Aminomethyl group
2 Positive Ionizable Amine
3 Hydrophobic Ethyl group at N1
4 Aromatic Ring Pyrrole ring

By searching databases for other molecules that fit this spatial and electronic arrangement, researchers can discover diverse new chemical structures, including novel analogues of this compound, with a high probability of being active at the same target. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(1-propyl-1H-pyrrol-3-yl)methanamine
(1-ethyl-5-methyl-1H-pyrrol-3-yl)methanamine
(1-ethyl-1H-pyrrol-2-yl)methanamine
Celecoxib
Indomethacin
Tolmetin
Valdecoxib

Exploration of Biological Activities and Molecular Interactions of 1 Ethyl 1h Pyrrol 3 Yl Methanamine Derivatives Non Clinical Focus

In Vitro Enzymatic Inhibition Studies

The pyrrole (B145914) ring is a core structure in many biologically active compounds, and its derivatives have been investigated as inhibitors of various enzymes. nih.gov For instance, certain pyrrolamide derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme, thereby disrupting DNA synthesis. mdpi.com Specifically, these compounds can target the GyrB subunit of DNA gyrase, which is crucial for its ATPase activity. mdpi.com

One notable area of research has been the inhibition of enzymes crucial for the survival of Mycobacterium tuberculosis. Pyrrole-2-carboxamide derivatives have been designed and evaluated as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govacs.orgnih.gov MmpL3 is essential for the transport of mycolic acids, which are key components of the mycobacterial cell wall. nih.govnih.gov Inhibition of this protein disrupts cell wall formation, leading to bacterial death. Structure-activity relationship studies have revealed that the presence of specific substituents on the pyrrole ring can significantly enhance the inhibitory activity against MmpL3. nih.govnih.gov

Furthermore, some pyrrole derivatives have been synthesized as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often implicated in cancer. nih.gov The binding of these derivatives to the receptors can block downstream signaling pathways involved in cell proliferation and angiogenesis. nih.gov

Receptor Binding Affinity Investigations

The interaction of pyrrole derivatives with biological receptors is a key aspect of their mechanism of action. Studies have shown that these compounds can form stable complexes with protein kinases like EGFR and VEGFR. nih.gov The binding is often characterized by electrostatic interactions between the compound and the polar groups of the phospholipid heads in the cell membrane. nih.gov The nature of the substituents on the pyrrole ring has been found to influence the strength of these interactions. nih.gov

In the context of acid-related diseases, a derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), has been identified as a potent and reversible potassium-competitive acid blocker (P-CAB). nih.gov This compound competitively inhibits the H+,K+-ATPase in porcine gastric microsomes, demonstrating a clear receptor-level interaction. nih.gov

Antimicrobial Activity at the Mechanistic Level

The antimicrobial properties of pyrrole derivatives have been explored against a range of pathogens, with research delving into their mechanisms of action. nih.gov

Mycobacterial Target Inhibition Research

A significant focus of research has been on the development of pyrrole-based compounds as potential treatments for tuberculosis. nih.govnih.govacs.orgnih.gov The primary target identified for a class of pyrrole-2-carboxamides is the MmpL3 protein. nih.govnih.gov By inhibiting MmpL3, these compounds prevent the transport of trehalose (B1683222) monomycolate, a crucial precursor for the mycobacterial outer membrane, thereby disrupting the cell wall biosynthesis. nih.govnih.gov This targeted inhibition has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis in vitro. nih.govacs.orgnih.gov

Structure-activity relationship studies have been crucial in optimizing the anti-TB activity of these derivatives. It has been found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, can greatly improve their efficacy. nih.govnih.gov

Fungal Pathogen Interaction Studies

Pyrrole derivatives have also demonstrated notable antifungal activity. researchgate.netjmcs.org.mx Studies have screened these compounds against fungal pathogens such as Aspergillus niger and Candida albicans. researchgate.netjmcs.org.mx The mechanism of action is thought to involve the disruption of the fungal cell membrane. mdpi.com For instance, the presence of a 4-hydroxyphenyl ring in some derivatives appears to be a key pharmacophoric feature for their activity against C. albicans. researchgate.netjmcs.org.mx

The antifungal efficacy of these compounds is often compared to standard antifungal agents like Clotrimazole. researchgate.netjmcs.org.mx Some synthesized pyrrole derivatives have shown activity comparable or even superior to these standards in in vitro tests. researchgate.netjmcs.org.mx

Anticancer Potential Through Cell Line Studies

The potential of pyrrole derivatives as anticancer agents has been investigated through in vitro studies on various cancer cell lines. nih.govmdpi.com

In Vitro Cytotoxicity and Apoptosis Induction Studies

Pyrrole derivatives have been shown to induce cytotoxicity and trigger apoptosis in cancer cells. nih.govnih.gov For example, novel pyrrolopyrimidine urea (B33335) derivatives have demonstrated remarkable cytotoxic activity against colon cancer cell lines, such as HCT-116. nih.gov The most potent of these compounds induced apoptosis in a p53-independent manner. nih.gov The mechanism of apoptosis induction was found to be dependent on the BAX/BAK pathway, leading to the activation of caspase-9 and caspase-3. nih.gov

Furthermore, other pyrrole derivatives have been shown to induce apoptosis in malignant cells while having a different sensitivity profile in normal cells. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents, as it represents a programmed cell death pathway that can eliminate cancer cells. mdpi.comnih.gov The ability of some indole (B1671886) compounds, which share structural similarities with pyrroles, to sensitize cancer cells to standard chemotherapeutic agents highlights a potential for combination therapies. mdpi.com

Table 1: Investigated Biological Activities of Pyrrole Derivatives

Activity Target/Mechanism Model System Reference
Enzymatic Inhibition DNA gyrase (GyrB subunit) Bacterial mdpi.com
Mycobacterial Membrane Protein Large 3 (MmpL3) Mycobacterium tuberculosis nih.govacs.orgnih.gov
EGFR and VEGFR Cancer cell lines nih.gov
Receptor Binding EGFR and VEGFR Cell membrane models nih.gov
H+,K+-ATPase Porcine gastric microsomes nih.gov
Antimicrobial MmpL3 inhibition Mycobacterium tuberculosis nih.govnih.gov
Fungal cell membrane disruption Aspergillus niger, Candida albicans researchgate.netjmcs.org.mx
Anticancer Apoptosis induction (BAX/BAK-dependent) Colon cancer cell lines (HCT-116) nih.gov
Cytotoxicity and apoptosis Various cancer cell lines nih.govnih.gov

Mechanism-of-Action Investigations in Cancer Cell Lines

The anticancer potential of pyrrole-3-methanamine derivatives has been explored through various non-clinical investigations, revealing multiple mechanisms by which these compounds exert their effects on cancer cells. These mechanisms primarily involve the disruption of crucial cellular processes required for cancer cell proliferation and survival, such as microtubule dynamics, growth factor signaling, and epigenetic regulation.

Inhibition of Tubulin Polymerization and Hedgehog Signaling

A notable class of pyrrole derivatives, 3-aroyl-1-arylpyrroles (ARAPs), has been identified as potent inhibitors of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton, playing a fundamental role in cell division, and their disruption inevitably leads to cell death. nih.gov ARAP compounds have been shown to bind to the colchicine (B1669291) site on β-tubulin, thereby preventing microtubule assembly. nih.gov For this activity, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential. nih.gov

Certain ARAP derivatives, such as compound 22 and 27 , demonstrated excellent activity in inhibiting tubulin assembly, with IC50 values for some derivatives in the sub-micromolar range. nih.govresearchgate.net For instance, ARDAP derivative 10 inhibited tubulin polymerization and was particularly effective against chronic myeloid leukemia (CML) cells, including those resistant to imatinib, by inducing G2/M phase arrest and apoptosis. nih.gov Furthermore, compounds 22 and 27 were also found to suppress the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. nih.govotavachemicals.comnih.govnih.gov This dual mechanism of inhibiting both tubulin polymerization and the Hh pathway makes these derivatives promising candidates for cancer therapy. nih.gov

Table 1: Activity of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives in Cancer Cell Lines

Compound Mechanism of Action Cell Line IC50 (µM) Source
ARAP 22 Tubulin Polymerization Inhibition, Hedgehog Signaling Inhibition MCF-7 0.015 nih.gov
ARAP 23 Tubulin Polymerization Inhibition MCF-7 0.015 nih.gov
ARAP 28 Tubulin Assembly Inhibition - 0.86 nih.gov
ARDAP 10 Tubulin Polymerization Inhibition, Cell Growth Inhibition MCF-7 0.009 nih.gov
ARDAP 10 Cell Growth Inhibition KU812 (CML) < 0.01 nih.gov
ARDAP 10 Cell Growth Inhibition LAMA84 (CML) < 0.01 nih.gov
Compound 3f Cell Growth Inhibition A375, CT-26, HeLa, MGC80-3, NCI-H460, SGC-7901 8.2 - 31.7 researchgate.netnih.gov
Compound 3g Cell Growth Inhibition CHO 8.2 researchgate.netnih.gov

Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR)

Other pyrrole derivatives have been synthesized and identified as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govsnv63.runih.govnih.gov These receptors play a vital role in tumor growth, proliferation, and angiogenesis. The pyrrole derivatives MI-1 (chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) and D1 (5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one) were shown to bind to and inhibit both EGFR and VEGFR. nih.gov This inhibition leads to anti-inflammatory, pro-apoptotic, and antitumor activities. nih.gov Additionally, these compounds acted as antioxidants in inflamed colonic tissue. nih.gov

Epigenetic Modulation via BET Bromodomain Inhibition

More recently, research has focused on pyrrole derivatives as epigenetic modulators. A novel series of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives were discovered to be potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.govresearchwithrutgers.com BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes like c-Myc. nih.govresearchgate.netmdpi.com

Intensive structural modifications led to the identification of compound 35f as a highly active and selective inhibitor of BRD4, a member of the BET family. nih.gov Further investigation revealed that compound 35f arrests the cell cycle in the G0/G1 phase and induces apoptosis by downregulating the expression of c-Myc and other proteins related to the cell cycle and apoptosis. nih.gov These findings highlight the potential of pyrrole-based BET inhibitors for treating hematologic malignancies and some solid tumors. nih.govnih.gov

Table 2: Activity of Pyrrole Derivatives as Kinase and BET Inhibitors

Compound Target Activity Cell Line Source
MI-1 EGFR, VEGFR Inhibition, Antioxidant Colorectal Cancer Models nih.gov
D1 EGFR, VEGFR Inhibition, Antioxidant Colorectal Cancer Models nih.gov
Compound 35f BET BRD4 Inhibition, G0/G1 Cell Cycle Arrest, Apoptosis Induction MV4-11 (Leukemia) nih.gov
Pyrrolo[3,2-d]pyrimidine 8b CDK2/Cyclin A1 Inhibition (15%) MCF-7, Hep3B, HCT116 tandfonline.com
Pyrrolo[3,2-d]pyrimidine 9a Cell Growth Inhibition HCT-116 IC50 = 0.011 µM tandfonline.com
Pyrrolo[3,2-d]pyrimidine 9c Cell Growth Inhibition HCT-116 IC50 = 0.009 µM tandfonline.com

Other Reported Biological Modulations of Pyrrole-3-methanamine Derivatives

Beyond their anticancer activities, derivatives of pyrrole-3-methanamine have been investigated for a range of other biological effects, demonstrating the versatility of this chemical scaffold in modulating various physiological pathways.

Potassium-Competitive Acid Blockers (P-CABs)

A significant area of research has been the development of pyrrole derivatives as potassium-competitive acid blockers (P-CABs) for treating acid-related gastrointestinal disorders. The compound TAK-438 (Vonoprazan), chemically known as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, is a potent inhibitor of the gastric H+,K+-ATPase enzyme. researchgate.netresearchgate.net It acts by reversibly inhibiting the proton pump in a potassium-competitive manner, leading to a strong and sustained suppression of gastric acid secretion. researchgate.net This mechanism distinguishes it from traditional proton pump inhibitors (PPIs) which bind covalently to the enzyme. researchgate.net

Cholinesterase Inhibition

Certain pyrrole derivatives have shown potential as cholinesterase inhibitors, which are of interest for the symptomatic treatment of Alzheimer's disease. A study on 1,3-diaryl-pyrrole derivatives revealed selective and potent inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govtandfonline.com The most active compound, 3p , exhibited a mixed competitive inhibition mode on BChE. nih.govtandfonline.com This selectivity is noteworthy as the role of BChE in the progression of Alzheimer's disease is increasingly recognized. tandfonline.com

Table 3: Cholinesterase Inhibitory Activity of Pyrrole Derivatives

Compound Target IC50 (µM) Inhibition Mode Source
3o BChE 5.37 ± 0.36 - tandfonline.com
3p BChE 1.71 ± 0.087 Mixed Competitive nih.govtandfonline.com
3s BChE 3.76 ± 0.25 - tandfonline.com

Monoamine Oxidase (MAO) Inhibition

Derivatives of pyrrole have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.gov Structure-based design has led to the synthesis of pyrrole-based molecules with a bulky character, hypothesizing a potential selectivity towards MAO-B. nih.gov The pyrrole ring can establish favorable hydrophobic interactions with the active site of MAO-B. nih.gov

Dopamine (B1211576) Receptor Binding

In the realm of neuroscience, a series of 1-phenyl-3-(aminomethyl)pyrroles were synthesized and evaluated for their affinity to dopamine receptor subtypes (D2, D3, and D4). ebi.ac.uk These receptors are key targets for antipsychotic medications. One derivative, 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine, demonstrated a 15-fold selectivity for the human D4 receptor over the D2 receptor, suggesting its potential as a lead structure for developing novel antipsychotic agents with a specific receptor profile. ebi.ac.uk

Advanced Applications and Emerging Research Frontiers for 1 Ethyl 1h Pyrrol 3 Yl Methanamine

Applications in Chemical Biology as Probes and Tools

While direct applications of (1-ethyl-1H-pyrrol-3-yl)methanamine as a chemical probe are not yet widely documented, its structural motifs suggest significant potential in this arena. The primary amine group serves as a reactive handle for conjugation to fluorophores, affinity tags, or other reporter molecules. This would allow for the creation of customized probes to investigate biological systems. For instance, by attaching a fluorescent dye, the molecule could be used to visualize specific cellular compartments or track the localization of target proteins.

Furthermore, the pyrrole (B145914) core is a privileged scaffold in many biologically active molecules. This suggests that derivatives of this compound could be designed as activity-based probes to study enzyme function or as ligands for receptor mapping. The ethyl group on the pyrrole nitrogen can be varied to modulate the compound's lipophilicity and cellular permeability, fine-tuning its properties as a molecular probe.

Integration into Functional Materials and Devices

The unique electronic and structural features of the pyrrole ring make it a valuable building block for functional organic materials. This compound is a promising candidate for integration into such materials, particularly in the fields of conducting polymers and organic electronics.

Conducting Polymer Precursors

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and biocompatibility. mdpi.com The properties of PPy can be tuned by substituting the pyrrole monomer. N-substituted pyrroles, such as N-ethylpyrrole, can be polymerized to yield soluble and processable conducting polymers. mdpi.com this compound, being an N-ethylpyrrole derivative, can serve as a monomer for the synthesis of functionalized conducting polymers.

The presence of the aminomethyl group at the 3-position of the pyrrole ring offers a site for post-polymerization modification. nih.gov This allows for the covalent attachment of other molecules, such as enzymes, antibodies, or DNA, to the polymer backbone, creating materials with tailored functionalities for applications in biosensors, drug delivery systems, and tissue engineering. nih.gov The polymerization of this compound can be achieved through chemical or electrochemical oxidation, similar to other pyrrole monomers. nih.gov

Table 1: Potential Properties of Polypyrrole Derived from this compound

PropertyPotential Advantage
Solubility The N-ethyl group can enhance solubility in organic solvents, improving processability. mdpi.com
Functionality The aminomethyl group provides a reactive site for bioconjugation and surface modification. nih.gov
Conductivity The conductivity can be modulated by doping and the nature of the substituents. mdpi.com
Biocompatibility The pyrrole backbone is generally biocompatible, making the polymer suitable for biomedical applications. mdpi.com

Organic Electronic Applications

Pyrrole-containing materials have been investigated for their semiconducting properties in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org The electron-rich nature of the pyrrole ring makes it a good electron donor, a desirable characteristic for p-type organic semiconductors. researchgate.net While specific studies on this compound in organic electronics are limited, its structure suggests potential in this area.

The performance of organic electronic devices is highly dependent on the molecular packing and electronic coupling between adjacent molecules. nih.gov The ethyl and aminomethyl groups on the pyrrole ring of this compound would influence its solid-state packing and, consequently, its charge transport properties. The ability to form hydrogen bonds through the amine group could also be exploited to control the self-assembly and morphology of thin films, which is crucial for device performance. nih.gov Further research into the synthesis of oligomers and polymers based on this monomer could lead to the development of new materials for flexible and low-cost electronic devices. rsc.orgibm.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The structure of this compound contains several features that could be exploited in supramolecular chemistry. The pyrrole ring can participate in π-π stacking interactions, while the primary amine group is capable of forming strong hydrogen bonds. researchgate.net

These non-covalent interactions can be used to direct the self-assembly of the molecule into various nanostructures, such as fibers, sheets, or vesicles. The N-ethyl group can influence the packing and solubility of these assemblies. By designing complementary molecules that can interact with this compound through hydrogen bonding or other non-covalent forces, it is possible to create complex and functional supramolecular systems. These systems could find applications in areas such as molecular recognition, catalysis, and the development of responsive materials. researchgate.net

Bio-conjugation and Prodrug Design Principles

The primary amine group in this compound makes it an ideal candidate for bioconjugation and prodrug design. nih.gov

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or a nucleic acid. biosyn.com The amine group of this compound can be readily coupled to carboxylic acids, activated esters, or other reactive groups on biomolecules to form stable amide bonds. creative-biogene.comcreative-biolabs.com This allows for the site-specific attachment of the pyrrole moiety to biological targets, which can be useful for developing targeted therapies or diagnostic agents. nih.gov

A significant application of a similar pyrrole scaffold is in the development of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases. researchgate.net The synthesis of Vonoprazan involves a 1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine core, highlighting the pharmaceutical relevance of this structural class. researchgate.netfigshare.comdigitellinc.comgoogle.comgoogle.comnih.gov

The amine group also allows for the application of prodrug strategies. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. nih.gov For drugs containing a primary amine, a common prodrug approach is to mask the amine group with a promoiety that is cleaved enzymatically or chemically under physiological conditions. This can improve the drug's solubility, stability, or pharmacokinetic profile. nih.gov For this compound, the amine could be acylated to form an amide prodrug, which would be hydrolyzed by amidases in the body to release the active parent compound.

Table 2: Potential Prodrug Strategies for this compound

Prodrug LinkageRelease MechanismPotential Advantage
Amide Enzymatic hydrolysis by amidasesImproved stability, controlled release. nih.gov
Carbamate Enzymatic or chemical hydrolysisTunable release rates, improved solubility. nih.gov
N-Mannich base Spontaneous hydrolysis at physiological pHpH-sensitive release, targeting acidic environments.

Innovative Methodologies for High-Throughput Screening of Pyrrole Derivatives

The discovery of new applications for pyrrole derivatives like this compound is greatly accelerated by innovative high-throughput screening (HTS) methodologies. acs.orgnih.govrsc.org HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or material property. acs.org

In the context of drug discovery, HTS can be used to screen libraries of pyrrole derivatives for their ability to bind to a specific protein target or inhibit an enzyme. nih.gov This can lead to the identification of new lead compounds for drug development. For materials science, HTS can be employed to screen for pyrrole-based monomers that produce polymers with desired properties, such as high conductivity or specific surface characteristics. researchgate.net

Recent advances in HTS include the use of miniaturized and automated platforms that can perform thousands of experiments in a single day. nih.govrsc.org These platforms often utilize techniques such as fluorescence polarization, surface plasmon resonance, or mass spectrometry to detect the desired outcome. The combination of combinatorial chemistry to generate diverse libraries of pyrrole derivatives and HTS to rapidly screen them is a powerful approach for discovering new functional molecules and materials based on the pyrrole scaffold. nih.govorganic-chemistry.orgrsc.org

Future Perspectives and Unexplored Avenues in 1 Ethyl 1h Pyrrol 3 Yl Methanamine Research

Next-Generation Synthetic Strategies

The synthesis of pyrrole (B145914) derivatives has evolved significantly, moving towards more efficient and environmentally benign methods. benthamdirect.comeurekaselect.com Future synthesis of (1-ethyl-1H-pyrrol-3-yl)methanamine could benefit from these advanced strategies, improving yield, purity, and scalability.

Atom and Step Economy: Transition-metal-catalyzed C-H activation is a powerful strategy for creating pyrroles, indoles, and carbazoles, offering an atom- and step-economical alternative to traditional methods. tohoku.ac.jp Techniques like rhodaelectro-catalyzed C-H activation of enamides present a sustainable route to construct pyrroles using electricity as the oxidant, with hydrogen as the only byproduct. acs.org Another approach involves the copper hydride (CuH)-catalyzed coupling of enynes and nitriles, which provides a variety of N-H pyrroles with high regioselectivity. acs.org

Green Chemistry and Biocatalysis: The push for sustainable chemistry has led to the development of greener synthetic routes. beilstein-journals.org This includes solvent-free methods and the use of water as a solvent, which has been shown to be effective for Paal-Knorr condensation reactions catalyzed by iron(III) chloride. beilstein-journals.orgresearchgate.net Biocatalysis offers another promising avenue. For instance, monoamine oxidase (MAO-N) enzymes have been shown to catalyze the aromatization of 3-pyrrolines to pyrroles under mild conditions. acs.org Furthermore, engineered cytochrome P450 enzymes can catalyze unique coupling reactions to form pyrrole-containing natural products. digitellinc.com

Flow Chemistry: Continuous-flow synthesis is gaining traction for its ability to offer better control over reaction parameters, leading to higher yields and purity. researchgate.net This methodology could be adapted for the large-scale production of this compound and its derivatives, facilitating further research and development.

Synthetic Strategy Key Advantages Potential Application for this compound
Transition-Metal Catalysis (e.g., Rh, Cu) High efficiency, atom economy, regioselectivity. tohoku.ac.jpacs.orgacs.orgDirect C-H functionalization to introduce the ethyl and aminomethyl groups.
Biocatalysis (e.g., MAO-N, P450) Mild reaction conditions, high selectivity, environmentally friendly. acs.orgdigitellinc.comEnzymatic synthesis or modification of the pyrrole core.
Flow Chemistry Scalability, improved safety, higher purity. researchgate.netEfficient and controlled production for research and potential commercial use.
Green Solvents/Catalysts Reduced environmental impact, lower cost. beilstein-journals.orgresearchgate.netSynthesis using water as a solvent with reusable catalysts.

Advanced Computational Predictions and Experimental Validation

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating the discovery process.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, stability, and reactivity of this compound. acs.orgtandfonline.com These calculations can predict key properties such as enthalpy of formation and bond dissociation energies, offering insights into the molecule's thermodynamic and kinetic stability. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including its interactions with biological macromolecules like proteins and nucleic acids. This can help in understanding its potential mechanism of action and in designing derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of pyrrole derivatives and their biological activity. nih.gov Field-based QSAR (FB-QSAR) can be particularly useful in designing novel derivatives with enhanced potency as inhibitors of specific enzymes, such as cyclooxygenases (COX). nih.govacs.org These predictive models can guide the synthesis of new compounds with a higher probability of desired biological activity. nih.gov

Experimental validation of these computational predictions is crucial. This would involve synthesizing the predicted compounds and evaluating their properties through techniques such as X-ray crystallography, NMR spectroscopy, and in vitro biological assays.

Discovery of Novel Molecular Targets

The pyrrole scaffold is present in drugs targeting a wide array of biological molecules. elsevierpure.com Identifying the specific molecular targets of this compound is a critical step in understanding its therapeutic potential.

Known Targets of Pyrrole Derivatives: Pyrrole-containing compounds have been identified as inhibitors of various enzymes and receptors. For example, certain pyrrole derivatives act as dual inhibitors of COX-1 and COX-2 enzymes, which are involved in inflammation. nih.govacs.org Others have shown selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. nih.gov The pyrrolamide class of compounds targets DNA gyrase, an essential bacterial enzyme, giving them antibacterial properties. mdpi.com

Screening for New Targets: A systematic screening of this compound against a panel of known drug targets, such as kinases, proteases, and G-protein coupled receptors, could uncover novel biological activities. nih.gov Given the structural similarities to known bioactive molecules, it is plausible that this compound could exhibit anticancer, antimicrobial, or antiviral properties. nih.govnih.gov For instance, many pyrrole derivatives have shown promise as anticancer agents by targeting various pathways in cancer cells. nih.govmdpi.com

Potential Target Class Example(s) of Pyrrole Activity Therapeutic Area
Enzymes COX-1/COX-2 inhibition nih.govacs.org, Butyrylcholinesterase inhibition nih.gov, DNA gyrase inhibition mdpi.comAnti-inflammatory, Neurodegenerative diseases, Antibacterial
Kinases Inhibition of various protein kinases mdpi.comAnticancer
Viral Proteins Inhibition of viral replication nih.govAntiviral

Development of Specialized Chemical Probes

Chemical probes are essential tools for studying biological processes. The structure of this compound can be modified to create probes for various applications.

Fluorescent Probes: By incorporating fluorophores, derivatives of this compound could be developed as fluorescent probes for bioimaging. nih.gov Pyrrole-based structures, such as diketopyrrolopyrrole, have been successfully used to create probes for detecting specific ions like Zn2+ in lysosomes and for identifying cancerous tissues. nih.govrsc.org Pyrrole modification of carbon nitride nanoparticles has also been shown to enhance fluorescence for super-resolution imaging. acs.org

Multimodal Imaging Agents: Pyrrole-based macrocycles are being explored as contrast agents for multimodal imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). ingentaconnect.combenthamdirect.com This allows for the visualization of biological processes with the combined strengths of different imaging modalities. ingentaconnect.com

Photoaffinity Labels: The introduction of a photoreactive group could convert the molecule into a photoaffinity label. This would allow for the covalent labeling and subsequent identification of its direct binding partners within a complex biological system.

Interdisciplinary Research Opportunities

The unique properties of the pyrrole ring extend its utility beyond medicine into materials science and other fields. researchgate.netbenthamdirect.com

Conducting Polymers: Polypyrrole is a well-known conducting polymer with applications in electronics and biomedical devices. nih.govresearchgate.net Derivatives of this compound could be explored as monomers for the synthesis of novel functionalized polypyrroles with tailored electronic or biocompatible properties. nih.gov These materials could be used in sensors, energy storage devices, or as electrically addressable substrates for tissue engineering. nih.govyoutube.comacs.org

Materials Science: Pyrrole-containing compounds are important in the development of new materials. researchgate.net For example, they are used as precursors for poly-N-phenylpyrroles in electrochemical capacitors and as coating materials. researchgate.net The specific functional groups on this compound could impart unique properties to new materials, such as improved solubility or specific binding capabilities. The development of flexible and lightweight supercapacitors from nanofibrous polypyrrole electrodes highlights the potential in energy storage. acs.org

High-Energy-Density Materials: Computational studies have explored nitro-derivatives of pyrrole as potential high-energy-density materials, suggesting another, albeit very different, avenue for research. tandfonline.comresearchgate.net

Q & A

Q. Key Considerations :

  • Catalysts like Pd/C or CuI may enhance reaction efficiency.
  • Purification via column chromatography or recrystallization ensures high purity.

Reference : Similar synthetic strategies for pyridine and pyrrole derivatives are described in PubChem datasets .

Basic: How is the structure of this compound characterized?

Methodological Answer :
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for ethyl groups (~δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for CH₂), pyrrole protons (~δ 6.5–7.5 ppm), and amine protons (~δ 1.5–2.5 ppm, broad).
    • ¹³C NMR : Signals for pyrrole carbons (δ 100–120 ppm), ethyl carbons (δ 10–20 ppm for CH₃, δ 30–40 ppm for CH₂), and the methanamine carbon (δ 40–50 ppm).
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles .

Q. Methodological Answer :

  • Density Functional Theory (DFT) :
    • Calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity.
    • Software: Gaussian, ORCA.
  • Molecular Docking :
    • Screens for bioactivity by simulating interactions with protein targets (e.g., enzymes or receptors).
    • Tools: AutoDock Vina, Schrödinger Suite.

Q. Example Table :

PropertyDFT Value (eV)Experimental (eV)Application Focus
HOMO-LUMO Gap4.24.1 (UV-Vis)Reactivity in synthesis
Binding Affinity-7.8 kcal/molN/ADrug discovery

Basic: What are the solubility properties of this compound in various solvents?

Methodological Answer :
Solubility is influenced by polarity and hydrogen-bonding capacity. Experimental data for similar methanamines suggest:

  • Polar solvents : High solubility in water, methanol, or DMF due to amine group interactions.
  • Nonpolar solvents : Limited solubility in hexane or toluene.

Q. Methodological Answer :

In Vitro Screening :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based protocols.
  • Cellular Uptake : Use radiolabeled compounds or LC-MS to quantify intracellular concentrations.

Structure-Activity Relationship (SAR) :

  • Synthesize analogs with modified ethyl or amine groups and compare bioactivity.

Toxicity Profiling :

  • Conduct MTT assays for cytotoxicity and Ames tests for mutagenicity.

Case Study : A pyrrole-derived carboxamide showed promising kinase inhibition (IC₅₀ = 0.8 µM) in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.